molecular formula C19H19N3O3S B12180808 methyl 5-methyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

methyl 5-methyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12180808
M. Wt: 369.4 g/mol
InChI Key: RVXHMRDVRDXNFQ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions

    Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Indole Moiety: The indole group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-methyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-6-carboxylate: Another indole derivative with potential biological activities.

    2,3-Dihydro-5-methylfuran: A related compound with a different heterocyclic core but similar functional groups.

Uniqueness

Methyl 5-methyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of the thieno[2,3-d]pyrimidine core and the indole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19N3O3S/c1-10-8-12-6-4-5-7-13(12)22(10)9-14-20-17(23)15-11(2)16(19(24)25-3)26-18(15)21-14/h4-7,10H,8-9H2,1-3H3,(H,20,21,23)

InChI Key

RVXHMRDVRDXNFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=NC4=C(C(=C(S4)C(=O)OC)C)C(=O)N3

Origin of Product

United States

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